molecular formula C30H30F2N4O2 B10770679 4-arylphthalazin-1(2H)-3,4-Di-F

4-arylphthalazin-1(2H)-3,4-Di-F

Cat. No.: B10770679
M. Wt: 516.6 g/mol
InChI Key: YVVMAGRTTSOPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of PMID25522065-Compound-32 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

PMID25522065-Compound-32 undergoes various chemical reactions, including:

Comparison with Similar Compounds

PMID25522065-Compound-32 is unique in its high selectivity for Rho kinase 2 compared to other similar compounds. Some similar compounds include:

These compounds also inhibit Rho kinase 2 but may have different selectivity profiles and biological activities. PMID25522065-Compound-32 stands out due to its improved potency and selectivity .

Properties

Molecular Formula

C30H30F2N4O2

Molecular Weight

516.6 g/mol

IUPAC Name

N-[3-[1-[3-[4-(3,4-difluorophenyl)-1-oxophthalazin-2-yl]propyl]piperidin-4-yl]phenyl]acetamide

InChI

InChI=1S/C30H30F2N4O2/c1-20(37)33-24-7-4-6-22(18-24)21-12-16-35(17-13-21)14-5-15-36-30(38)26-9-3-2-8-25(26)29(34-36)23-10-11-27(31)28(32)19-23/h2-4,6-11,18-19,21H,5,12-17H2,1H3,(H,33,37)

InChI Key

YVVMAGRTTSOPEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCN3C(=O)C4=CC=CC=C4C(=N3)C5=CC(=C(C=C5)F)F

Origin of Product

United States

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